![molecular formula C10H15N3O B2483754 2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2175979-08-3](/img/structure/B2483754.png)
2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiretroviral Activity
Research led by Holý et al. (2002) delved into the antiviral properties of pyrimidine derivatives, particularly focusing on their efficacy against herpes viruses and retroviruses, including HIV-1 and HIV-2. The study highlighted the significance of substituents at specific positions on the pyrimidine ring in enhancing antiviral activity, indicating the potential of such compounds in therapeutic applications against viral infections (Holý et al., 2002).
Anti-inflammatory and Analgesic Activities
Nofal et al. (2011) explored new pyrimidine derivatives for their anti-inflammatory and analgesic properties. Their findings suggest that certain derivatives exhibited significant effects, underscoring the versatility of pyrimidine compounds in developing new pharmacological agents (Nofal et al., 2011).
Photochemical Studies
Shetlar and Basus (2013) conducted a comprehensive study on the photochemistry of thymine, a pyrimidine nucleobase, in frozen aqueous solution, revealing intricate dynamics of dimer and trimer formation under UV irradiation. This research provides valuable insights into the stability and reactivity of pyrimidine rings under specific conditions, which could be beneficial for understanding DNA repair mechanisms and designing photoprotective agents (Shetlar & Basus, 2013).
Antitrypanosomal and Antiplasmodial Activities
A study by Hoffelner et al. (2020) on novel 2-aminopyrimidine derivatives revealed promising activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating sleeping sickness and malaria. The structural diversity among the synthesized compounds provided insights into the relationship between chemical structure and biological activity, highlighting the importance of pyrimidine derivatives in the search for new therapeutic agents (Hoffelner et al., 2020).
Synthesis of Non-natural Nucleobase Analogues
Radhakrishnan et al. (2014) reported on the synthesis of 5- and 6-substituted 2-aminopyrimidines, aiming to create potential non-natural nucleobase analogues. Their work, which involved a microwave-assisted method, resulted in compounds capable of forming strong base pairs with cytosine, similar to the natural guanine:cytosine pairing. This study underscores the synthetic versatility of pyrimidine derivatives and their potential applications in nucleic acid chemistry and molecular biology (Radhakrishnan et al., 2014).
Eigenschaften
IUPAC Name |
2-[methyl-(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-10(12-6-11-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMZHNLOPLMAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
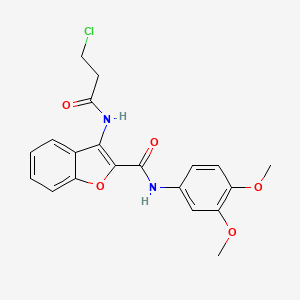
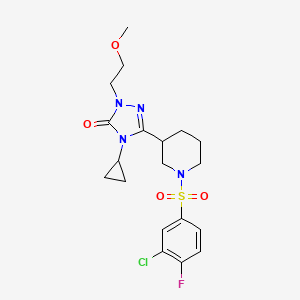
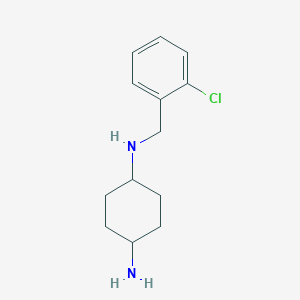
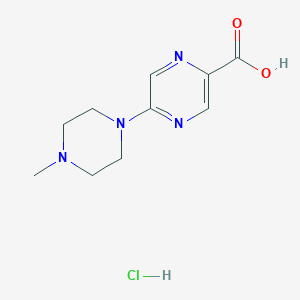
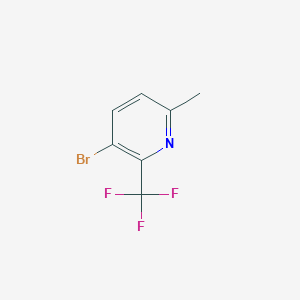

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)


